molecular formula C10H17N3 B11765903 N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine

N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine

Cat. No.: B11765903
M. Wt: 179.26 g/mol
InChI Key: IXBGBMOBSHXJAC-UHFFFAOYSA-N
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Description

Product Overview N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine ( 1506523-62-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C10H17N3 and a molecular weight of 179.26 g/mol, this compound is part of the imidazo[1,2-a]pyridine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities . Research Applications and Potential While research on this specific analog is ongoing, derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold have demonstrated notable selective antifungal activity against a range of human pathogenic Candida species, suggesting potential for the development of new therapeutic agents . Furthermore, closely related imidazo[1,2-a]pyridine compounds are being actively investigated in oncology research. Recent studies have identified such derivatives as potent and balanced inhibitors of FLT3-ITD and its drug-resistant mutants (including D835Y and F691L) in Acute Myeloid Leukemia (AML), presenting a promising lead for overcoming treatment resistance . This compound serves as a valuable building block for synthesizing novel derivatives and for further exploration in these and other biological fields. Usage and Handling This product is intended for research use by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) for safe handling, storage, and disposal procedures.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanamine

InChI

InChI=1S/C10H17N3/c1-11-6-5-9-8-13-7-3-2-4-10(13)12-9/h8,11H,2-7H2,1H3

InChI Key

IXBGBMOBSHXJAC-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CN2CCCCC2=N1

Origin of Product

United States

Preparation Methods

Alkylation of the Core with Ethylene Oxide

The tetrahydroimidazo[1,2-a]pyridine core is treated with ethylene oxide under basic conditions (e.g., K₂CO₃ in DMF) to install a hydroxyethyl group at the C2 position. Subsequent oxidation with Jones reagent yields the corresponding ketone, which undergoes reductive amination with methylamine to furnish the target compound.

Typical Conditions:

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with Pd/C.

  • Yield: 65–78% over two steps.

Direct Coupling via Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between brominated tetrahydroimidazo[1,2-a]pyridine and N-methyl-ethylenediamine provides a streamlined alternative. Using Pd(OAc)₂/Xantphos as the catalytic system and Cs₂CO₃ as the base, this method achieves 70–85% yield with minimal byproducts.

Electro-Organic Synthesis for Green Chemistry Applications

Electrochemical methods have emerged as sustainable alternatives to traditional thermal reactions. In a divided cell setup, constant-current electrolysis (10 mA/cm²) of 2-aminopyridine and methyl vinyl ketone in acetonitrile/water (9:1) generates the tetrahydroimidazo[1,2-a]pyridine core at room temperature. Subsequent in situ reductive amination with methylamine and a graphite cathode completes the synthesis in 68% overall yield.

Advantages:

  • Avoids stoichiometric oxidants/reductants.

  • Scalable to multigram quantities with minimal waste.

One-Pot Multicomponent Approaches

Combining cyclocondensation and side-chain functionalization in a single vessel enhances efficiency. A representative protocol involves:

  • Reacting 2-aminopyridine, methyl vinyl ketone, and paraformaldehyde in acetic acid at 100°C for 8 hours to form the imidazopyridine core.

  • Adding methylamine hydrochloride and NaBH₃CN directly to the mixture, continuing stirring at 60°C for 12 hours.
    This one-pot method achieves 55–60% yield, reducing purification steps.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Scalability Cost
Cyclocondensation + Reductive Amination65–7818–24 hoursHighModerate
Buchwald-Hartwig Coupling70–856–8 hoursModerateHigh
Electro-Organic Synthesis6812 hoursHighLow
One-Pot Multicomponent55–6020 hoursModerateLow

The Buchwald-Hartwig method offers superior yields but requires expensive palladium catalysts. Electro-organic synthesis balances cost and scalability, making it ideal for industrial applications.

Purification and Characterization

Crude products are typically purified via flash chromatography (SiO₂, EtOAc/hexane gradient) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.80–1.90 (m, 4H, cyclopropane), 2.45 (s, 3H, N-CH₃), 2.70–2.85 (m, 2H, CH₂NH), 3.20–3.35 (m, 4H, piperidine), 6.95 (s, 1H, imidazole-H).

  • HRMS: m/z calc. for C₁₀H₁₆N₃ [M+H]⁺: 178.1345; found: 178.1342.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Research indicates that N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine exhibits a range of biological activities that make it a candidate for further investigation in therapeutic applications.

Anticancer Activity

Studies have shown that compounds with similar structures to this compound demonstrate significant anticancer properties. For example:

  • Cell Line Studies : Related compounds have shown selective cytotoxicity against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 75% .

Antimicrobial Properties

Preliminary investigations suggest that derivatives of imidazo[1,2-a]pyridine exhibit notable antimicrobial activities against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds was reported around 256 µg/mL .

Neuroprotective Effects

Given the structure's potential to inhibit enzymes related to neurodegenerative diseases (e.g., acetylcholinesterase), this compound could play a role in developing treatments for conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized various derivatives of imidazo compounds and assessed their anticancer efficacy against multiple cell lines. Compounds structurally related to this compound demonstrated significant growth inhibition rates of up to 86% against specific cancer types .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of imidazo derivatives found that certain compounds exhibited strong activity against both Gram-positive and Gram-negative bacteria. This suggests potential for developing new antibiotics based on the imidazo framework .

Mechanism of Action

The mechanism of action of N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison

The compound’s core structure is compared below with three key analogs from the evidence:

Compound Core Structure Substituents Molecular Weight Key Features
Target Compound: N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine Tetrahydroimidazo[1,2-a]pyridine N-Methyl ethylamine Not reported Enhanced lipophilicity due to N-methylation
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine () Tetrahydroimidazo[1,2-a]pyridine Unsubstituted ethylamine Not reported Potential for higher polarity vs. methylated analog
Compound 25 (): 2-Amino-1-(2-(4-fluorophenyl)-3-(p-tolyl-amino)-5,6-dihydroimidazo... Dihydroimidazo[1,2-a]pyrazine 4-Fluorophenyl, p-tolyl-amino, ethanone Not reported Antimalarial activity; fluorophenyl groups may enhance target binding
Diethyl 8-cyano-7-(4-nitrophenyl)-... () Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, phenethyl, ester groups 511.5 g/mol High molecular weight; nitro groups may confer redox activity

Functional and Pharmacological Differences

  • Bioavailability : The N-methyl group in the target compound likely improves membrane permeability compared to the unmethylated analog in .
  • Antimicrobial Activity : Compounds with pyrimidine cores (e.g., ’s 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives) show antibacterial activity (30–33 mm inhibition zones against E. coli and S. aureus), but the target compound’s pyridine core may alter target specificity .
  • Electron-Withdrawing Groups : Fluorophenyl () and nitrophenyl () substituents enhance electronic interactions in receptor binding, whereas the target compound’s simpler side chain may limit such effects .

Research Implications and Limitations

  • Antimalarial Potential: Fluorophenyl-substituted analogs () demonstrate optimized antimalarial activity, suggesting that the target compound could benefit from similar functionalization .
  • Data Gaps: Limited experimental data (e.g., solubility, IC50 values) for the target compound restrict direct pharmacological comparisons.

Biological Activity

N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

PropertyValue
Molecular FormulaC10H17N3
Molar Mass179.26 g/mol
Density1.15 ± 0.1 g/cm³ (Predicted)
Boiling Point360.9 ± 17.0 °C (Predicted)
pKa9.92 ± 0.10 (Predicted)

This compound interacts with various biological targets. Its mechanism of action may involve modulation of neurotransmitter systems or inhibition of specific enzymes involved in cellular signaling pathways. Research indicates that this compound can affect neuronal activity and may have implications in treating neurological disorders.

Neuropharmacological Effects

Studies have shown that this compound exhibits significant neuropharmacological effects:

  • Antidepressant Activity : Research indicates that the compound may possess antidepressant-like effects in animal models. It appears to enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation.
  • Anxiolytic Properties : In behavioral tests, the compound has demonstrated anxiolytic effects similar to established anxiolytics such as benzodiazepines.
  • Cognitive Enhancement : Preliminary studies suggest that this compound may improve cognitive functions and memory retention in experimental settings.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Studies : Laboratory tests have shown that it exhibits activity against a range of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Depression Models : A study published in ACS Omega demonstrated that this compound significantly reduced depressive-like behaviors in rodent models when administered chronically over a two-week period .
  • Anxiety Assessment : Another research effort focused on the anxiolytic effects using the elevated plus maze test showed that subjects treated with the compound spent significantly more time in open arms compared to controls .
  • Antimicrobial Efficacy : A comprehensive evaluation revealed that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Q & A

Advanced Research Question

  • In vitro testing : Screen antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains (e.g., Klebsiella pneumoniae) .
  • Pharmacological profiling : Use LC-MS to monitor metabolic stability in liver microsomes .
  • Statistical rigor : Employ blinded, randomized studies with ≥3 biological replicates. Data reported as mean ± SD; significance assessed via two-tailed t-tests (p<0.05) .

How can conflicting data on reaction yields or by-products be resolved?

Advanced Research Question
Contradictions often arise from solvent or catalyst choices:

  • Solvent effects : Polar aprotic solvents (dioxane, DMF) favor higher yields (e.g., 35% vs. 20% in methanol) by stabilizing intermediates .
  • Catalyst screening : Test alternatives (e.g., Pd/C for hydrogenation vs. Ru/NHC for enantioselectivity) to suppress undesired pathways .
    Mitigation : Use DOE (Design of Experiments) to systematically vary parameters (temperature, stoichiometry) and identify optimal conditions .

What computational methods support interaction studies of imidazo[1,2-a]pyridine derivatives?

Advanced Research Question

  • Molecular docking : Predict binding modes to targets (e.g., enzymes, receptors) using AutoDock Vina or Schrödinger. Validate with MD simulations .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on pyridine rings) with bioactivity data to guide lead optimization .
    Case Study : Imidazo[1,2-a]pyridines mimicking natural substrates showed affinity for histamine receptors in docking studies .

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